Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-3-methylsulfanyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-11(14)6-3-7-9(4-8(6)12)13-5-10(7)16-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIOIQKLBHHYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=CN2)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634747 | |
| Record name | Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309915-20-6 | |
| Record name | Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
Methyl indole-5-carboxylate derivatives can be synthesized by esterification of indole-5-carboxylic acid using acidic methanolysis or via diazomethane methylation. For example, methylation of indole-6-carboxylic acid with trimethylsilyldiazomethane in methanol/dichloromethane at room temperature overnight yields methyl indole-6-carboxylate with high purity and yield.
Introduction of the 3-(Methylthio) Group
The 3-position methylthio substitution is generally introduced by nucleophilic substitution on a 3-halo-indole intermediate or via direct thiolation:
- A common approach is the reaction of 3-bromo or 3-chloro indole derivatives with methylthiolate anion or methylthiol reagents under basic conditions, often in polar aprotic solvents like DMF.
- Sodium hydride (NaH) is used to deprotonate the indole nitrogen or activate the 3-position, followed by the addition of methylthiol or methylthiolate sources to install the methylthio group.
This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the ester and chloro substituents.
Esterification and Purification
If starting from the acid form, esterification to the methyl ester is carried out using acidic methanol or diazomethane methylation. The final product is purified by standard chromatographic techniques such as silica gel column chromatography, often eluting with ethyl acetate/hexane mixtures to isolate the pure this compound.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) at room temperature has been reported for related indole carboxylate derivatives to obtain hydroxymethyl intermediates, which can be further functionalized. However, for this compound, direct substitution methods are preferred to maintain the ester functionality.
- Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) is critical to ensure complete conversion and to minimize by-products.
- The choice of solvent and temperature is crucial to maximize yield and selectivity, especially in the methylthio substitution step.
- Purification by silica gel chromatography is standard, but recrystallization may be employed for further purity enhancement.
Summary Table of Preparation Route
| Stage | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Esterification | Methyl indole-5-carboxylate | Trimethylsilyldiazomethane, MeOH/DCM | >90 | High purity methyl ester |
| 6-Chlorination | Methyl 6-chloro-indole-5-carboxylate | AlCl3, Acetyl chloride, DCM, RT | ~90 | Electrophilic aromatic substitution |
| 3-Methylthio substitution | Methyl 6-chloro-3-(methylthio)-indole-5-carboxylate | NaH, methylthiol, DMF, RT | 70-85 | Nucleophilic substitution |
| Purification | Final product | Silica gel chromatography | - | White solid, high purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Scientific Research Applications
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate with structurally related compounds:
Key Observations :
- Substituent Position : Shifting the chlorine from position 6 to 5 (as in CAS 875305-77-4) or the ester group from position 5 to 3 (CAS 172595-67-4) significantly alters electronic properties and molecular polarity, affecting solubility and binding affinity .
- Steric Effects : Bulky substituents, such as the 4-iodobenzyl group in compound 8 , may reduce membrane permeability compared to the smaller methylthio group in the target compound.
Physicochemical Properties
- Melting Points : Indole derivatives with halogen and ester groups typically exhibit high melting points (>200°C) due to strong intermolecular interactions, as seen in compounds 8–11 . The methylthio group may slightly lower the melting point by introducing weaker van der Waals forces.
- Spectroscopic Data : The methyl ester group in position 5 is expected to show characteristic ¹³C NMR signals near δ 165–170 ppm (C=O), while the methylthio group would resonate at δ 15–20 ppm (SCH₃) .
Biological Activity
Overview
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Its unique structure, characterized by the presence of a chloro substituent at the 6-position, a methylthio group at the 3-position, and a carboxylate ester at the 5-position, suggests potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
- Cellular Process Disruption: It can interfere with normal cellular functions, potentially leading to apoptosis in cancer cells.
- Signal Pathway Modulation: The compound may alter signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A375 (human melanoma): IC50 = 5.7 µM
- A549 (human lung adenocarcinoma): IC50 < 10 µM
- Hela (human cervical carcinoma): No significant cytotoxicity observed compared to standard chemotherapeutics like cisplatin.
These findings suggest that the compound selectively targets certain cancer cells while sparing others, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Streptococcus agalactiae | 100 |
These results underline its potential use in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
-
Cytotoxicity Assays:
In a study assessing the cytotoxic effects on HUVEC (human umbilical vein endothelial cells), this compound was found to suppress proliferation induced by VEGF and bFGF, with IC50 values ranging from 1.4 to 6.2 µM . -
Comparative Studies:
When compared to similar compounds lacking either the chloro or methylthio groups, this compound exhibited enhanced biological activity, particularly in anticancer assays. This suggests that the unique combination of functional groups contributes significantly to its efficacy . -
Mechanistic Insights:
Studies have proposed that the compound's mechanism involves the inhibition of key protein kinases such as EGFR and VEGFR-2, leading to cell cycle arrest at the G2/M phase in cancer cells . This mechanism is crucial for understanding how the compound may be developed into a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of substituted indole precursors. For example, indole-3-carboxaldehyde derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) are reacted with thiol-containing reagents under acidic reflux conditions (acetic acid, 3–5 hours) to introduce the methylthio group at the 3-position . Chlorination at the 6-position is typically achieved using chlorinating agents like SOCl₂ or PCl₅, followed by esterification with methanol. Optimizing stoichiometry (1.1:1 ratio of aldehyde to thiol) and temperature (reflux vs. RT) significantly impacts yield and purity.
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methylthio group (δ ~2.5 ppm for S–CH₃ protons) and the ester carbonyl (δ ~165–170 ppm in ¹³C). The indole NH proton is typically broad at δ ~10–12 ppm .
- HRMS : Molecular ion peaks (e.g., [M + H]+ or [M + Na]+) are used to confirm molecular weight. For example, a calculated mass of 418.0777 (C₂₂H₂₂BrNNaO) matches experimental HRMS data .
- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) are diagnostic .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology : The methylthio group is susceptible to oxidation. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended to prevent degradation. Stability studies using HPLC over 6 months show <5% decomposition under these conditions . Avoid aqueous environments due to potential ester hydrolysis.
Advanced Research Questions
Q. How does the methylthio substituent at the 3-position influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : The electron-donating methylthio group increases electron density at the indole core, facilitating electrophilic substitution at the 5- and 7-positions. DFT calculations (e.g., HOMO-LUMO analysis) and Hammett σ values (σ ~ –0.05 for S–CH₃) confirm its meta-directing effects . In Suzuki-Miyaura coupling, the 3-(methylthio) group reduces reactivity compared to halogens, requiring Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology : The compound’s flexibility (rotatable ester and methylthio groups) complicates single-crystal growth. Slow evaporation from DCM/hexane (1:3) at 4°C yields suitable crystals. SHELXL refinement with twin-law corrections is often required due to pseudo-merohedral twinning . Key parameters: R₁ < 0.05, wR₂ < 0.12, and Flack x ≈ 0.
Q. How does this compound interact with biological targets such as kinase enzymes, and what SAR insights exist?
- Methodology : Indole derivatives are known ATP-competitive kinase inhibitors. Docking studies (AutoDock Vina) show the 6-chloro group forms hydrophobic interactions with kinase hinge regions (e.g., FLT3), while the ester moiety hydrogen-bonds to catalytic lysine residues. SAR data indicate that replacing the methylthio group with sulfoxide reduces potency by 10-fold .
Q. What analytical strategies resolve contradictions in reported solubility data across studies?
- Methodology : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use DSC to identify melting points (observed mp ~140–146°C vs. theoretical). Solubility is quantified via shake-flask method in PBS (pH 7.4) and DMSO, with LC-MS validation. Amorphous forms show 3× higher aqueous solubility than crystalline .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization steps to improve yields .
- Crystallography : SHELX suite (SHELXD/SHELXE) is recommended for phase determination in twinned crystals .
- Biological Assays : Pre-incubate the compound with 1 mM DTT to mitigate oxidation artifacts in kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
